molecular formula C21H25N3O3 B7142775 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone

Cat. No.: B7142775
M. Wt: 367.4 g/mol
InChI Key: BNOGMIUMUZGRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a cyclopropyl group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various reagents to introduce the cyclopropyl and imidazole groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of catalysts and solvents is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Alkyl halides, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain bacterial strains and may be developed into antibacterial agents .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone apart is its unique combination of functional groups.

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-4-6-23(12-18(14)24-7-5-22-13-24)21(25)17-11-16(17)15-2-3-19-20(10-15)27-9-8-26-19/h2-3,5,7,10,13-14,16-18H,4,6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOGMIUMUZGRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N2C=CN=C2)C(=O)C3CC3C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.